2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is an organic compound that features a complex structure with multiple functional groups, including a chloro-fluorophenyl ring, a methoxy group, and a thiophene ring
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases such as cancer, inflammation, or neurological disorders.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Chloro-Fluorophenyl Intermediate: The starting material, 2-chloro-6-fluoroaniline, undergoes acylation with acetic anhydride to form 2-chloro-6-fluoroacetanilide.
Introduction of the Thiophene Ring: The acetanilide derivative is then reacted with 3-thiophenemethanol in the presence of a base such as sodium hydride to introduce the thiophene ring.
Methoxylation: The final step involves the methoxylation of the intermediate product using methanol and a suitable catalyst, such as sulfuric acid, to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic conditions with catalysts like copper(I) iodide.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines or alcohols from the reduction of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro-fluorophenyl ring can engage in π-π stacking interactions, while the thiophene ring can participate in electron-donating or withdrawing interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxyethyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-thiophen-3-yl)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide stands out due to the presence of both a methoxy group and a thiophene ring. This combination enhances its chemical reactivity and potential biological activity, making it a more versatile compound for various applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S/c1-20-14(10-5-6-21-9-10)8-18-15(19)7-11-12(16)3-2-4-13(11)17/h2-6,9,14H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMSKKRKRULPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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